2-Bromo-1-(methoxymethyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

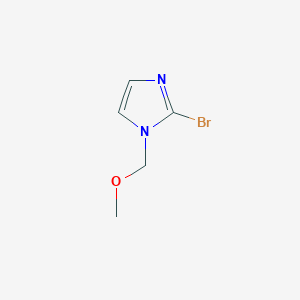

“2-Bromo-1-(methoxymethyl)-1H-imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “2-Bromo” part indicates a bromine atom is attached to the second carbon of the imidazole ring. The “1-(methoxymethyl)” part means a methoxymethyl group (-CH2OCH3) is attached to the first carbon of the imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(methoxymethyl)-1H-imidazole” would consist of an imidazole ring with a bromine atom attached to one carbon and a methoxymethyl group attached to another carbon . The exact structure and properties would depend on the specific arrangement of these atoms and groups.

Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving “2-Bromo-1-(methoxymethyl)-1H-imidazole”. The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methoxymethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(methoxymethyl)-1H-imidazole” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

A study presented a detailed analysis of the reactivity of newly synthesized imidazole derivatives, focusing on their spectroscopic characterization and computational study to understand their reactive properties. These derivatives showed potential for electrophilic attack, highlighting their utility in synthetic chemistry for creating complex molecules (Hossain et al., 2018). Another research effort described the synthesis of imidazole derivatives through a solvent-free pathway, demonstrating their antimicrobial activity and significant hyperpolarizability, indicating their potential in nonlinear optical materials (Thomas et al., 2018).

Catalytic and Material Applications

Research into the synthesis of imidazole-4(5)-carboxylic acid derivatives revealed their utility in generating novel organic compounds, suggesting their potential role as intermediates in organic synthesis (Dumpis et al., 2003). Another study focused on the creation of novel heterocyclic systems through regioselective reactions, underscoring the versatility of imidazole derivatives in synthesizing biologically active molecules (Amosova et al., 2018).

Biomedical Research

A fascinating application is found in the synthesis of new nucleoside analogues from imidazole derivatives, showcasing their potential in antibacterial and antifungal therapies (Al-Mouamin & Mehdi, 2016). Additionally, the conversion of 2-mercapto-1-methyl-imidazoline to 2-bromo-1-methyl-imidazole for assembling a tetranuclear Cu(II) cluster suggests applications in coordination chemistry and possibly in creating novel catalysts (Lobana et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “2-Bromo-1-(methoxymethyl)-1H-imidazole” would depend on its potential applications. If it has promising properties for use in fields like pharmaceuticals, materials science, or chemical synthesis, further studies could be conducted to explore these possibilities .

properties

IUPAC Name |

2-bromo-1-(methoxymethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-9-4-8-3-2-7-5(8)6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSQFWFMFEKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CN=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(methoxymethyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]acetamide](/img/structure/B2946928.png)

![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2946931.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2946932.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2946936.png)

![4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2946937.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)

![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)

![[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol](/img/structure/B2946941.png)

![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)

![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)